![molecular formula C12H13N3 B062734 [1,1'-Biphenyl]-2,3,5-triamine CAS No. 177843-80-0](/img/structure/B62734.png)
[1,1'-Biphenyl]-2,3,5-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1'-Biphenyl]-2,3,5-triamine, also known as 2,3,5-Triaminobiphenyl (TAB), is an organic compound with the chemical formula C12H11N3. It is a derivative of biphenyl and is commonly used in scientific research for its unique properties. TAB is a versatile compound that can be synthesized using various methods, and its chemical structure allows it to interact with biological systems in a specific way. In
作用機序
The mechanism of action of [1,1'-Biphenyl]-2,3,5-triaminenobiphenyl is based on its ability to form covalent bonds with biological molecules such as proteins and DNA. This covalent bonding can lead to changes in the structure and function of these molecules, resulting in a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1,1'-Biphenyl]-2,3,5-triaminenobiphenyl depend on its interaction with specific biological molecules. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the liver. It has also been shown to bind to DNA and form adducts, which can lead to mutations and other genetic changes. Additionally, TAB has been shown to induce oxidative stress and inflammation in cells, which can contribute to a range of diseases.
実験室実験の利点と制限
One of the main advantages of using [1,1'-Biphenyl]-2,3,5-triaminenobiphenyl in lab experiments is its ability to form covalent bonds with biological molecules, allowing for the study of specific interactions. It is also a relatively inexpensive compound that can be synthesized using various methods. However, one of the limitations of using TAB is its potential toxicity, which can limit its use in certain experiments. Additionally, its reactivity with biological molecules can make it difficult to control its interactions and specificity.
将来の方向性
There are several future directions for the use of [1,1'-Biphenyl]-2,3,5-triaminenobiphenyl in scientific research. One direction is the development of new drugs based on its mechanism of action and interactions with biological molecules. Another direction is the investigation of its potential as a diagnostic tool for diseases such as cancer. Additionally, there is ongoing research into the development of new synthesis methods for TAB and its derivatives, which could expand its use in organic synthesis and other applications.
Conclusion
In conclusion, [1,1'-Biphenyl]-2,3,5-triaminenobiphenyl is a versatile compound that has a range of scientific research applications. Its ability to form covalent bonds with biological molecules makes it a valuable tool for studying specific interactions and mechanisms of action. While there are limitations to its use, ongoing research into its synthesis methods and potential applications suggests that it will continue to be an important compound in scientific research.
合成法
There are several methods for synthesizing [1,1'-Biphenyl]-2,3,5-triaminenobiphenyl, including the reduction of 2,3,5-trinitro-N-phenylbenzamide, reduction of 2,3,5-trinitro-N-phenylbenzylamine, and the reduction of 2,3,5-trinitro-N-phenylbenzyl chloride. The most common method involves the reduction of 2,3,5-trinitro-N-phenylbenzamide using sodium dithionite or tin(II) chloride.
科学的研究の応用
[1,1'-Biphenyl]-2,3,5-triaminenobiphenyl is commonly used in scientific research as a probe molecule to study the mechanism of action of enzymes and other biological systems. It is also used as a reagent in the synthesis of other compounds and as a building block in organic synthesis. TAB has been used to study the mechanism of action of enzymes such as cytochrome P450 and to investigate the binding of drugs to proteins. It has also been used in the development of new drugs and as a diagnostic tool in clinical chemistry.
特性
CAS番号 |
177843-80-0 |
|---|---|
製品名 |
[1,1'-Biphenyl]-2,3,5-triamine |
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC名 |
6-phenylbenzene-1,2,4-triamine |
InChI |
InChI=1S/C12H13N3/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,13-15H2 |
InChIキー |
YYLDVNJVXOFNEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)N)N)N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)N)N)N |
同義語 |
[1,1-Biphenyl]-2,3,5-triamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



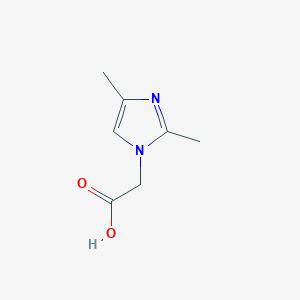
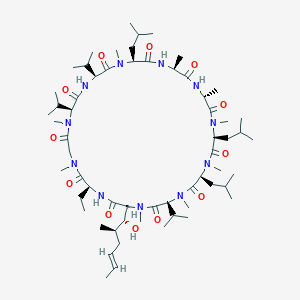
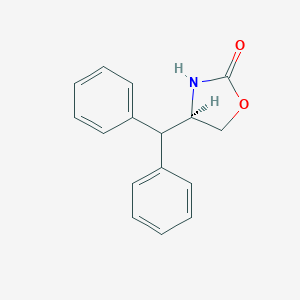

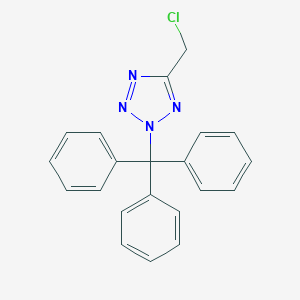

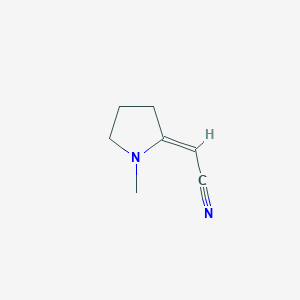
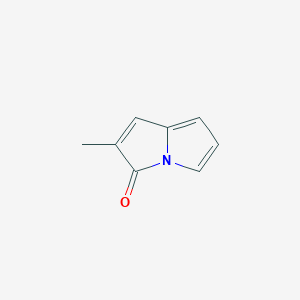

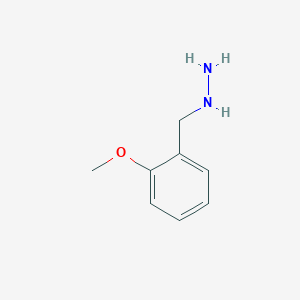
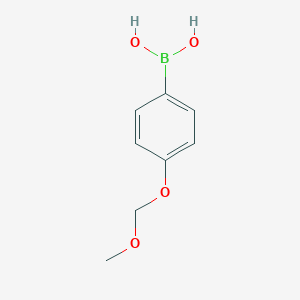
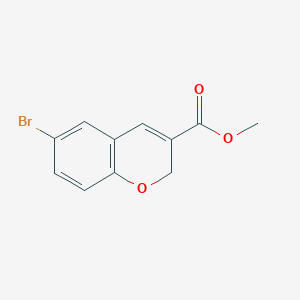
![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)
